13-Methyl-8-Oxo Structural Distinction
Yuanamide is a 13-methyl-8-oxoprotoberberine alkaloid, a structural subclass of protoberberines defined by a methyl group at position 13 and an 8-oxo (lactam) functionality [1]. Parent protoberberine alkaloids such as berberine lack the C13 methyl and feature a quaternary nitrogen rather than a lactam carbonyl. This difference is quantifiable by molecular formula: yuanamide C22H23NO5 (MW 381.42) vs. berberine C20H18NO4+ (MW 336.36 for cation). The presence of a C13 methyl and lactam alters electron density and eliminates positive charge, which may influence membrane permeability and target engagement [2].
| Evidence Dimension | Molecular structure and composition |
|---|---|
| Target Compound Data | C22H23NO5, MW 381.42, 13-methyl-8-oxoprotoberberine scaffold, neutral compound (pKa indicates extremely weak basicity) |
| Comparator Or Baseline | Berberine (protoberberine parent): C20H18NO4+, MW 336.36 (cation), quaternary nitrogen, no C13 methyl, no 8-oxo group |
| Quantified Difference | Molecular weight difference of 45.06 Da; formal charge difference of +1 vs. neutral; presence vs. absence of C13 methyl group |
| Conditions | Chemical structure analysis based on established spectroscopic and synthetic characterization [1] |
Why This Matters
Structural identity is the foundational criterion for compound procurement; a different molecular weight and charge state preclude physical or functional interchangeability.
- [1] Chen LY, et al. Regiodivergent Synthesis of Methylene and Methyl Ring-Fused Isoquinolinones: Base-Promoted Isomerization of N-Allyl Amides. J Org Chem. 2022 May 6;87(9):5925-5937. DOI: 10.1021/acs.joc.2c00204. View Source
- [2] PhytoBank: yuanamide (PHY0028278). Notes that the compound is an extremely weak base (essentially neutral) based on its pKa. View Source
